Seconeokadsuranic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

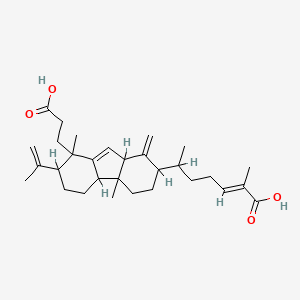

Seconeokadsuranic acid A is a natural compound that can be isolated from the fruits of Schisandra sphenanthera . It is the second natural triterpenoid with the unusual 14 (13–>12) ABEO-lanostane skeleton .

Synthesis Analysis

Seconeokadsuranic acid A is not synthesized but is extracted from natural sources. The primary source of Seconeokadsuranic acid A is the fruits of Schisandra sphenanthera .Molecular Structure Analysis

The molecular formula of Seconeokadsuranic acid A is C30H44O4 . It has a molecular weight of 468.67 g/mol . The structure of Seconeokadsuranic acid A is confirmed by 13C-NMR .Physical And Chemical Properties Analysis

Seconeokadsuranic acid A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound is stable under normal temperatures and pressures. It should be stored in desiccated form at -20°C .Applications De Recherche Scientifique

Isolation and Structural Elucidation

Seconeokadsuranic acid A was isolated from the plant Kadsura Heteroclita, and its structure was elucidated, revealing its unique ABEO-lanostane skeleton. This research contributes to the understanding of natural triterpenoids (L. Lian-niang et al., 1989).

Effects on Cell Division

Kadsuracoccinic acids, which are similar to Seconeokadsuranic acid A, were isolated from Kadsura coccinea. These compounds, particularly Kadsuracoccinic acid A, were found to arrest embryonic cell division in Xenopus laevis at a specific concentration, indicating potential biological activity (He-ran Li et al., 2008).

Cytotoxic Activities

Research on Kadsura heteroclita led to the isolation of various compounds, including ones related to Seconeokadsuranic acid A. Some of these compounds demonstrated moderate cytotoxic activities against human cancer cell lines, suggesting potential applications in cancer research (Phạm Thị Hồng Minh et al., 2014).

Antiproliferative Activity in Human Leukemia Cells

Studies on Kadsura coccinea roots yielded new 3,4-seco-lanostane-type triterpenoids, related to Seconeokadsuranic acid A, which showed antiproliferative effects in human leukemia cells. This suggests potential therapeutic applications in treating leukemia (Nan Wang et al., 2012).

Protective Effects on Rat Hepatocyte Injury

A study on Kadsura coccinea roots found that related compounds, including seco-lanostane-type triterpenes, exhibited protective effects on primary rat hepatocytes injured by t-butyl hydroperoxide. This suggests potential hepatoprotective applications (N. Bản et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

(E)-6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34)/b20-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLUGCOZQDLXAJ-KEBDBYFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Seconeokadsuranic acid A | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)